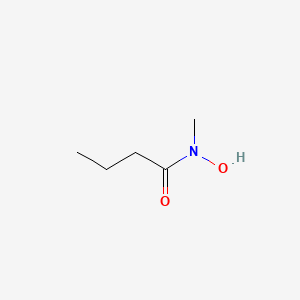
N-HYDROXY-N-METHYL-BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-HYDROXY-N-METHYL-BUTANAMIDE is a derivative of hydroxamic acid, characterized by the presence of a hydroxylamine group inserted into a carboxylic acid. The structure of hydroxamic acid is represented as R – CO – NH – OH, where R is an organic residue, CO is a carbonyl group, and NH – OH is the hydroxylamine group . This compound is known for its ability to form stable chelates with metal ions, making it a valuable component in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-HYDROXY-N-METHYL-BUTANAMIDE can be synthesized through the N-alkylation of simple O-substituted hydroxylamine with a variety of alkylating agents . The process typically involves the reaction of hydroxylamine with a carboxylic acid derivative under controlled conditions to form the desired hydroxamic acid . Enzymatic synthesis methods using lipase, nitrilase, and amidase have also been reported, offering a more environmentally friendly approach with higher purity products .
Industrial Production Methods: Large-scale synthesis of hydroxamic acids, including this compound, by chemical routes can be expensive and may result in several by-products as impurities . Enzyme-mediated synthesis, on the other hand, produces pure products under mild conditions, such as optimal temperature and pH . This method is gaining popularity in industrial applications due to its efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: N-HYDROXY-N-METHYL-BUTANAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of the hydroxylamine group, which can interact with different reagents under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and alkylating agents . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used . For example, oxidation reactions may yield corresponding oximes, while reduction reactions can produce amines .
Aplicaciones Científicas De Investigación
N-HYDROXY-N-METHYL-BUTANAMIDE finds applications in various scientific research fields, including chemistry, biology, medicine, and industry . In chemistry, it is used as a chelating agent to form stable complexes with metal ions . Additionally, it is used in industrial processes such as wastewater treatment and nuclear technology .
Mecanismo De Acción
The mechanism of action of N-HYDROXY-N-METHYL-BUTANAMIDE involves its ability to form stable chelates with metal ions . This chelation process is facilitated by the hydroxylamine group, which binds to metal ions and forms a stable complex . The molecular targets and pathways involved in this process include various enzymatic reactions that facilitate the movement of metal ions within cells .
Comparación Con Compuestos Similares
N-HYDROXY-N-METHYL-BUTANAMIDE can be compared with other hydroxamic acids, such as butyrohydroxamic acid, valerohydroxamic acid, and benzohydroxamic acid . These compounds share similar structures and properties but differ in their specific applications and reactivity . For example, benzohydroxamic acid is known for its use as an antineoplastic agent, while valerohydroxamic acid is used in plant growth regulation . The unique properties of this compound, such as its enhanced chelating ability, make it a valuable compound in various applications .
Propiedades
Número CAS |
65753-90-4 |
|---|---|
Fórmula molecular |
C5H11NO2 |
Peso molecular |
117.15 g/mol |
Nombre IUPAC |
N-hydroxy-N-methylbutanamide |
InChI |
InChI=1S/C5H11NO2/c1-3-4-5(7)6(2)8/h8H,3-4H2,1-2H3 |
Clave InChI |
DJQAPXOHSUIFSU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C)O |
SMILES canónico |
CCCC(=O)N(C)O |
Key on ui other cas no. |
65753-90-4 |
Sinónimos |
N-methyl butyrohydroxamic acid NMBH acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















